

aprotinin stability and storage conditions for research labs

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Compound of Interest

Compound Name: Aprotinin

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Aprotinin Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of **aprotinin**. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the optimal performance of **aprotinin** in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for lyophilized **aprotinin** powder?

Lyophilized **aprotinin** is stable when stored at 2-8°C until the expiration date printed on the label.[1][2] For long-term storage, it can be stored desiccated below -18°C.[3] Some sources indicate that lyophilized powder can be stored at -20°C for several years without loss of activity.[4] Although stable at room temperature for up to three weeks, it is recommended to store it desiccated below -18°C for optimal stability.[3]

Q2: How should I reconstitute lyophilized **aprotinin**?

It is recommended to reconstitute lyophilized **aprotinin** in sterile 18MΩ-cm H₂O to a concentration of not less than 100µg/ml.[3] It is also soluble in aqueous buffer solutions, such as 0.1 M Tris buffer, pH 8.0.[5][6] For example, a 250 mg vial can be reconstituted with 5 mL of distilled water to obtain a solution of about 50 mg/mL.[7]

Q3: What are the recommended storage conditions for reconstituted **aprotinin** solution?

Upon reconstitution, **aprotinin** solutions should be handled with care to prevent microbial contamination as they do not typically contain preservatives. An aqueous solution of **aprotinin** adjusted to a pH of 7 to 8 can be stored for approximately one week at 2-8°C.[6] For longer-term storage, the solution can be stored in aliquots for up to 6 months at $\leq -20^{\circ}\text{C}$.[6] It is important to avoid repeated freeze-thaw cycles.[3] For long-term storage, the addition of a carrier protein such as 0.1% human serum albumin (HSA) or bovine serum albumin (BSA) is recommended.[3]

Q4: What is the stability of **aprotinin** in different solvents?

Aprotinin is freely soluble in water ($>10\text{ mg/mL}$) and in aqueous buffers of low ionic strength. It is also soluble in 70% methanol, 70% ethanol, and 50% acetone.[4] The stability of the solution is pH-dependent, and it can tolerate a pH range of 1-12.[1] However, most **aprotinin**-protease complexes will dissociate at a pH greater than 10 or less than 3.[6]

Q5: At what temperature does **aprotinin** degrade?

Aprotinin is remarkably resistant to high temperatures due to its stable molecular structure.[5] However, it can be degraded by thermolysin at temperatures above 60°C .[5]

Troubleshooting Guide

Issue 1: Loss of **aprotinin** activity in my experiment.

- Possible Cause 1: Improper Storage. **Aprotinin** solutions can lose activity if stored improperly. Ensure that reconstituted **aprotinin** is stored at $\leq -20^{\circ}\text{C}$ for long-term use and that freeze-thaw cycles are avoided.[3] Lyophilized powder should be stored at 2-8°C or desiccated at -18°C .[5][3]
- Possible Cause 2: pH Instability. **Aprotinin**'s binding to serine proteases is reversible and can be disrupted at extreme pH values. Most **aprotinin**-protease complexes dissociate at pH >10 or pH <3 .[6] Ensure the pH of your experimental buffer is within the optimal range for **aprotinin** activity (pH 5.0-8.0 for long-term stability).[4]

- Possible Cause 3: Microbial Contamination. Reconstituted **aprotinin** solutions do not contain preservatives and are susceptible to microbial growth, which can degrade the protein.^[7] Use sterile techniques for reconstitution and consider adding a preservative like sodium azide (0.9 mg/mL) if appropriate for your application.^[7]

Issue 2: **Aprotinin** is not inhibiting the target protease.

- Possible Cause 1: Incorrect Concentration. The working concentration of **aprotinin** is critical for effective protease inhibition. A typical working concentration ranges from 0.06 to 2 µg/ml (0.01 to 0.3 µM).^[5]
- Possible Cause 2: **Aprotinin** Adsorption. **Aprotinin** can adhere to negatively charged surfaces such as chromatography gels or ultra-filtration membranes. To prevent this, include a salt concentration of >0.1 M NaCl or other suitable salts in your buffers.^[5]
- Possible Cause 3: Target Protease Specificity. **Aprotinin** is a serine protease inhibitor and will not inhibit other classes of proteases.^[7] It is a competitive inhibitor of enzymes like trypsin, chymotrypsin, plasmin, and kallikrein.^{[6][8]}

Data Summary

Aprotinin Storage and Stability Conditions

Form	Storage Temperature	Duration	Notes
Lyophilized Powder	2-8°C	Until expiration date[1]	Store dry.[5]
Room Temperature	Up to 3 weeks[3]	Should be stored desiccated.[3]	
≤ -18°C / -20°C	Long-term / Several years[3][4]	Recommended for optimal stability.[3]	
Reconstituted Solution	2-8°C	2-7 days[3] or approx. 1 week[5][6]	pH should be between 7 and 8.[5][6]
≤ -20°C	Up to 6 months[6]	Aliquot to avoid freeze-thaw cycles.[3] For long-term storage, adding a carrier protein (0.1% HSA or BSA) is recommended.[3]	
-80°C	1 year (in solvent)[9]	Aliquot stock solutions to avoid repeated freeze-thaw cycles.[9]	

Experimental Protocols

Protocol: Recommended Stability Test for Reconstituted Aprotinin

This protocol outlines a method to assess the stability of a reconstituted **aprotinin** solution over time at different storage temperatures.

1. Objective: To determine the stability of reconstituted **aprotinin** by measuring its inhibitory activity against a known serine protease (e.g., trypsin) after storage under various conditions.

2. Materials:

- Lyophilized **aprotinin**

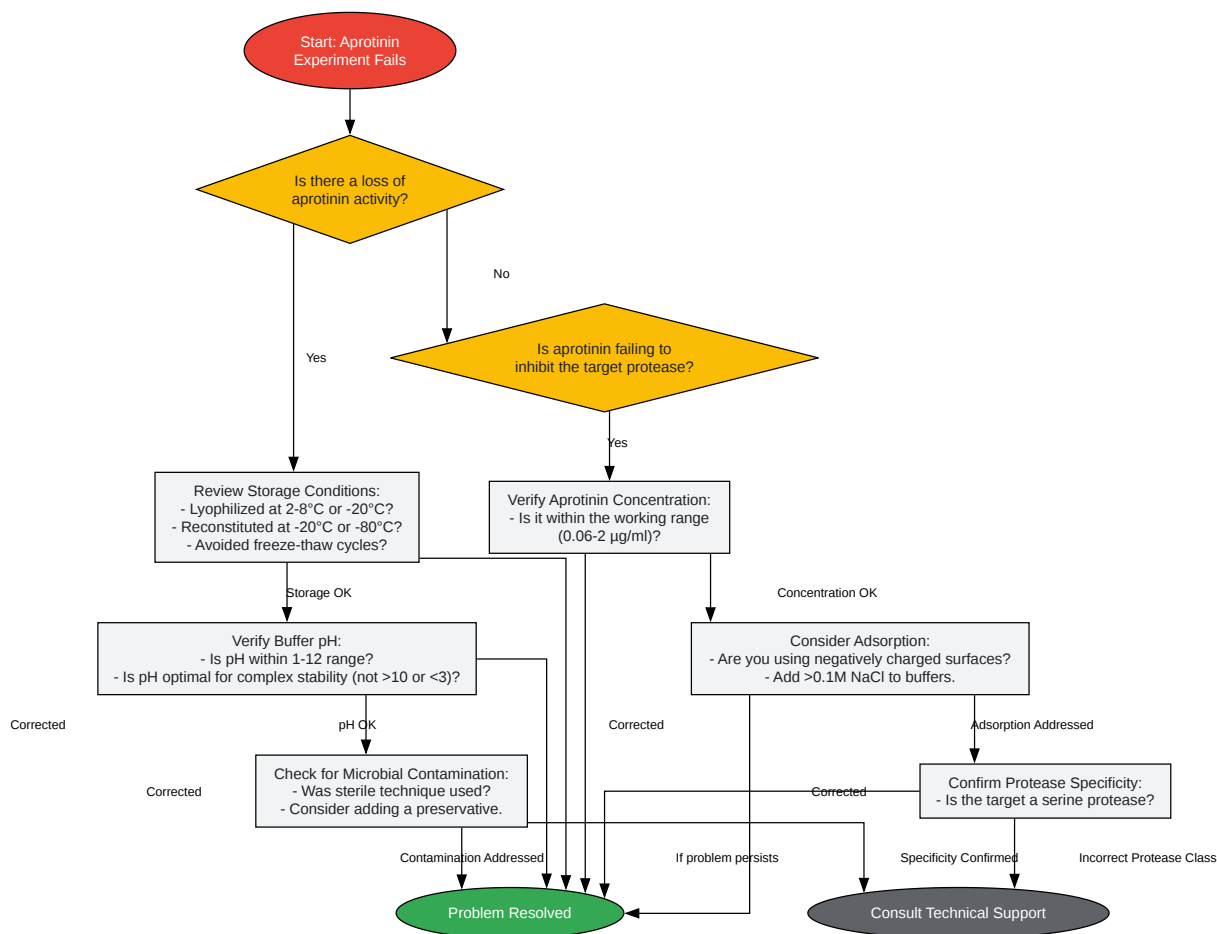
- Sterile, nuclease-free water or appropriate buffer (e.g., 0.1 M Tris buffer, pH 8.0)
- Trypsin (or other target serine protease)
- Chromogenic substrate for trypsin (e.g., N- α -Benzoyl-L-arginine 4-nitroanilide hydrochloride - BAPNA)
- Assay buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)
- Microplate reader
- Sterile microcentrifuge tubes
- Incubators/refrigerators/freezers set to desired storage temperatures (e.g., 4°C, -20°C, -80°C)

3. Methodology:

- Step 1: Reconstitution of **Aprotinin**
 - Reconstitute lyophilized **aprotinin** with sterile water or buffer to a stock concentration of 1 mg/mL.
 - Gently mix to dissolve completely. Avoid vigorous vortexing.
 - Divide the stock solution into multiple sterile aliquots to avoid repeated freeze-thaw cycles.
- Step 2: Initial Activity Measurement (Time Zero)
 - Immediately after reconstitution, perform a trypsin inhibition assay to determine the initial activity of the **aprotinin** solution.
 - In a 96-well plate, set up reactions containing assay buffer, a fixed concentration of trypsin, and varying concentrations of the freshly reconstituted **aprotinin**.
 - Pre-incubate the trypsin and **aprotinin** for 10-15 minutes at room temperature.
 - Initiate the reaction by adding the chromogenic substrate (BAPNA).

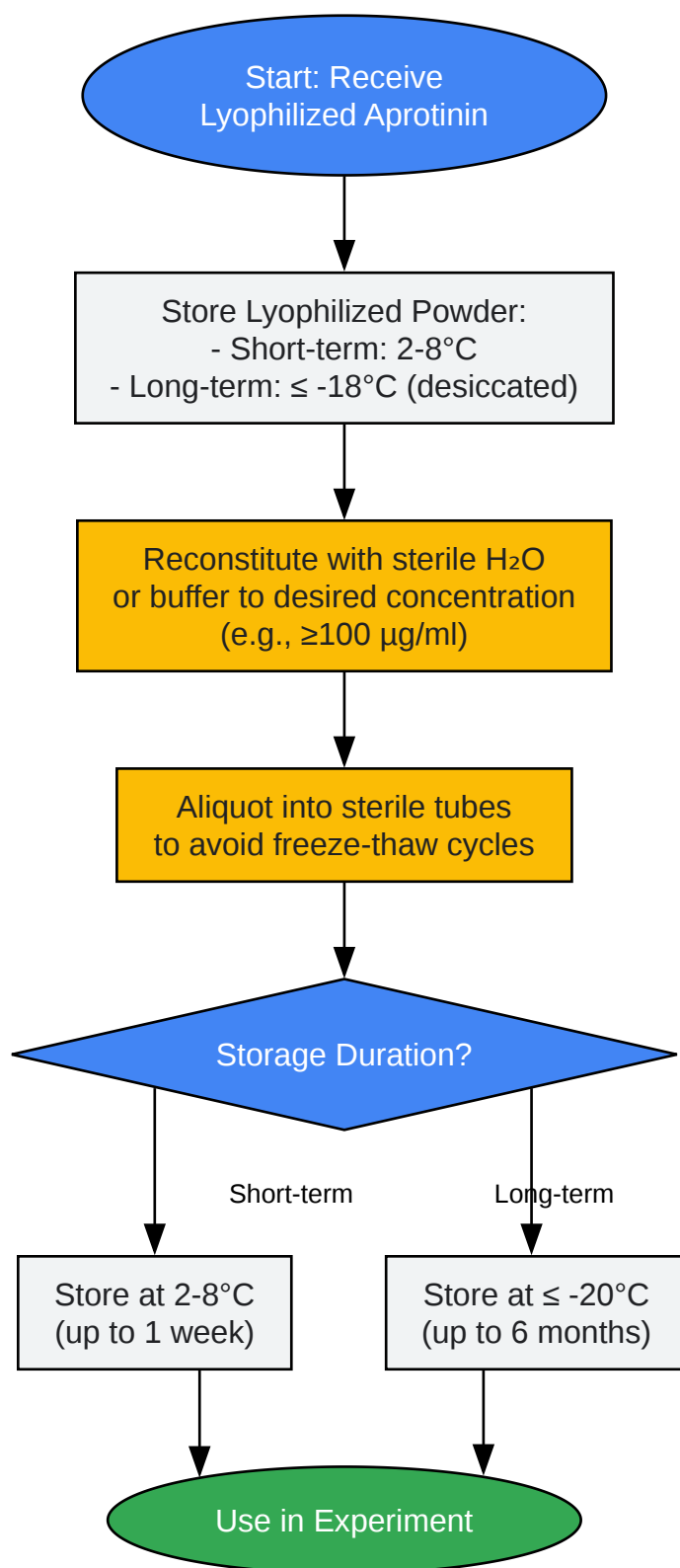
- Measure the absorbance at 405 nm at regular intervals using a microplate reader to determine the rate of substrate hydrolysis.
- The inhibitory activity of **aprotinin** is determined by the reduction in the rate of substrate hydrolysis compared to a control with no **aprotinin**.
- Step 3: Storage of Aliquots
 - Store the aliquots of the reconstituted **aprotinin** solution at the desired temperatures (e.g., 4°C, -20°C, and -80°C).
- Step 4: Activity Measurement at Subsequent Time Points
 - At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from each storage temperature.
 - Thaw the frozen aliquots on ice.
 - Repeat the trypsin inhibition assay as described in Step 2 for each stored aliquot.
- Step 5: Data Analysis
 - Calculate the percentage of remaining **aprotinin** activity at each time point relative to the initial activity at time zero.
 - Plot the percentage of remaining activity versus time for each storage condition to visualize the stability profile.

Visualizations



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Caption: Troubleshooting workflow for common **aprotinin**-related issues.



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Caption: Recommended workflow for handling and storing **aprotinin**.

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